![molecular formula C13H19N2O5P B12588310 Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester CAS No. 650633-97-9](/img/structure/B12588310.png)
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester typically involves the reaction of dimethyl phosphite with a suitable precursor containing the 2-nitrophenyl and pyrrolidinylmethyl groups. One common method is the microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like hydrazines and hydroxylamines.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its ability to form stable complexes with metal ions due to the presence of the phosphonic acid group. This property is exploited in its use as a chelating agent. Additionally, the nitrophenyl group can interact with biological targets, potentially disrupting cellular processes .
Comparison with Similar Compounds
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester can be compared to other phosphonic acid derivatives such as:
Dimethyl phosphite: A simpler compound with similar reactivity but lacking the nitrophenyl and pyrrolidinylmethyl groups.
Acyclic nucleoside phosphonic derivatives: Compounds like Cidofovir and Tenofovir, which are used in antiviral therapies.
Phosphoric and phosphinic acids: These compounds share the phosphonic acid functional group but differ in their overall structure and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
CAS No. |
650633-97-9 |
|---|---|
Molecular Formula |
C13H19N2O5P |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
1-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N2O5P/c1-19-21(18,20-2)13(14-9-5-6-10-14)11-7-3-4-8-12(11)15(16)17/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
InChI Key |
MJSCMIVZKCCURQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


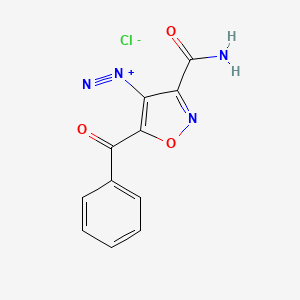
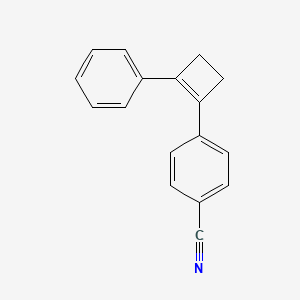
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
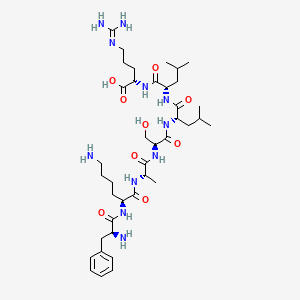

![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
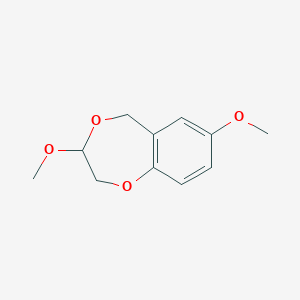
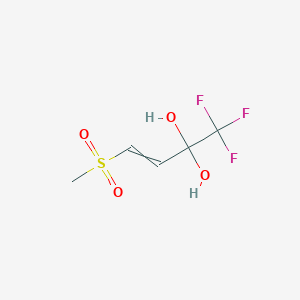
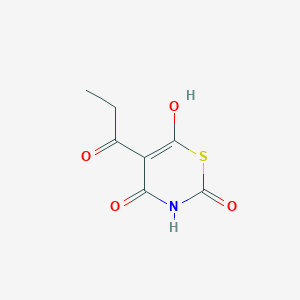
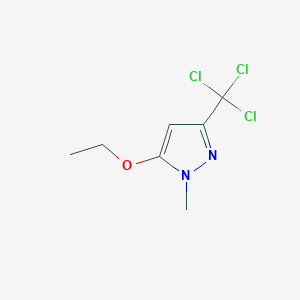
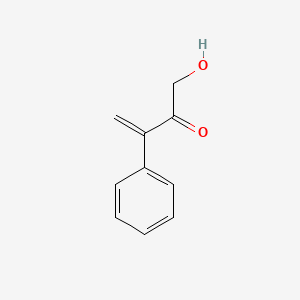
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
